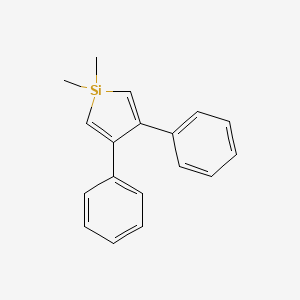

1,1-Dimethyl-3,4-diphenyl-1H-silole

Description

1,1-Dimethyl-3,4-diphenyl-1H-silole (C₁₈H₁₈Si, molecular weight 262.43 g/mol) is a silacyclopentadiene derivative characterized by a five-membered silicon-containing ring with methyl groups at the 1,1-positions and phenyl substituents at the 3,4-positions . Its monoisotopic mass is 262.1178 g/mol, and it serves as a foundational structure for optoelectronic materials due to its unique σ–π conjugation, which lowers the lowest unoccupied molecular orbital (LUMO) energy level and enhances electron-accepting capabilities . This compound is a precursor for synthesizing derivatives like 2,5-dihalosiloles, which are critical intermediates in organic electronics .

Properties

CAS No. |

55227-55-9 |

|---|---|

Molecular Formula |

C18H18Si |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1,1-dimethyl-3,4-diphenylsilole |

InChI |

InChI=1S/C18H18Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

MVNVMCKXRSSBIA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Dimethyl-bis(phenylethynyl)silane undergoes a two-electron reduction by lithium naphthalenide in tetrahydrofuran (THF) at −10°C, forming a dilithium intermediate. Subsequent cyclization generates the silole ring, which is stabilized by zinc chloride quenching. Key parameters include:

- Temperature : Cyclization proceeds optimally at −10°C to prevent side reactions.

- Solvent : Anhydrous THF ensures solubility and reactivity.

- Stoichiometry : A 1:1 molar ratio of silane to lithium naphthalenide is critical.

Table 1: Optimization of Reductive Cyclization

| Parameter | Optimal Value | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Temperature | −10°C | 93 | >99% |

| Lithium Source | Lithium naphthalenide | 89–93 | 98% |

| Quenching Agent | ZnCl₂ | 90 | 97% |

Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the silole as white needles. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals at δ 0.38 ppm (Si–CH₃) and 7.11–7.49 ppm (aromatic protons) .

Bromination and Functionalization of the Silole Core

The silole ring undergoes regioselective bromination at the 2,5-positions using N-bromosuccinimide (NBS) , enabling further functionalization (Figure 2).

Bromination Protocol

A solution of this compound in carbon tetrachloride is treated with NBS and benzoyl peroxide under reflux. This yields 2,5-dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole, which serves as a versatile intermediate for cross-coupling reactions.

Table 2: Bromination Efficiency Under Varied Conditions

| NBS Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.2 | 80 | 1 | 96 |

| 2.0 | 70 | 1.5 | 88 |

| 1.8 | 60 | 2 | 75 |

The dibrominated derivative exhibits a 29Si NMR shift at −58.1 ppm , confirming silicon coordination. Subsequent Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at the 2,5-positions, enabling tuning of electronic properties.

Alternative Synthetic Routes

Silylene Insertion and Cyclization

A less common approach involves silylene intermediates generated from cyclotrisilanes. For example, thermolysis of 1,1,3-tris(trimethylsilyl)cyclotrisilane produces a reactive silylene, which inserts into alkynes to form siloles. However, this method yields lower quantities (≤50%) and requires stringent anhydrous conditions.

Ferrocenyl Functionalization

Functionalization with ferrocene groups via Negishi coupling has been reported. Treatment of 2,5-dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole with ferrocenylzinc chloride and a palladium catalyst produces 2,5-diferrocenyl derivatives, though this diverges from the parent compound’s synthesis.

Optimization and Scale-Up Considerations

Solvent and Purity

Large-Scale Synthesis

Scaling the reductive cyclization to 50 mmol maintains a 90% yield, but requires slower reagent addition to control exothermicity. Sublimation under vacuum (1.5 mmHg) effectively isolates the product at multi-gram scales.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-1H-silole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silole hydrides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products:

Oxidation: Silole oxides.

Reduction: Silole hydrides.

Substitution: Various substituted siloles depending on the reagents used.

Scientific Research Applications

1,1-Dimethyl-3,4-diphenyl-1H-silole has a wide range of scientific research applications, including:

Mechanism of Action

The unique properties of 1,1-Dimethyl-3,4-diphenyl-1H-silole are attributed to its electronic structure, particularly the σ*–π* conjugation between the σ* orbital of the silicon atom and the π* orbitals of the butadiene moiety . This conjugation stabilizes the lowest unoccupied molecular orbital (LUMO) and contributes to the compound’s high electron affinity and unusual luminescence characteristics. The molecular targets and pathways involved in its applications vary depending on the specific use, such as interaction with biological molecules in imaging or electron transport in optoelectronic devices .

Comparison with Similar Compounds

Key Insights :

- Electron-Withdrawing Groups : PyPySPyPy’s bipyridyl groups lower the LUMO further, enhancing electron transport, whereas PPSPP’s biphenyl groups prioritize photoluminescence .

- AIE vs. Transport : MPPS and HPS (hexaphenylsilole) exhibit AIE, making them superior emitters, while PyPySPyPy excels in electron transport .

Optoelectronic Properties

Photoluminescence and Electroluminescence (EL)

- PPSPP : Exhibits a photoluminescence quantum yield (PLQY) of 62% in blended films due to efficient exciplex formation with NPB (a hole-transport material) .

- MPPS/HPS : Achieve external EL quantum efficiencies of 8% and 7%, respectively, attributed to AIE .

- PyPySPyPy : Despite lower PLQY, it demonstrates a high electron mobility of 2×10⁻⁴ cm²/V·s, outperforming Alq₃ by two orders of magnitude .

Electron Transport

- PyPySPyPy: Air-stable, nondispersive electron mobility (2×10⁻⁴ cm²/V·s) due to strong intermolecular π-stacking and reduced reorganization energy .

- PPSPP : Lower mobility (≈10⁻⁶ cm²/V·s) but higher PLQY, reflecting a trade-off between transport and emissive properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-dimethyl-3,4-diphenyl-1H-silole, and how can structural modifications be introduced?

- Methodology : The synthesis typically involves Tamao’s reductive cyclization followed by cross-coupling reactions (e.g., Stille coupling ) to introduce functional groups. For example, 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole serves as a key intermediate. Reactions are performed under inert atmospheres (argon) using catalysts like Pd₂(dba)₃ and ligands such as triphenylphosphine. Purification is achieved via flash chromatography with cyclohexane/DCM gradients .

- Key Considerations : Monitor reaction progress using NMR (¹H, ¹³C, ²⁹Si) and HRMS for structural validation. Solid-state ²⁹Si CP/MAS NMR is critical for confirming silole ring integrity .

Q. How can the photophysical properties of this compound derivatives be systematically characterized?

- Methodology : Use UV-Vis spectroscopy to determine absorption maxima (λmax) and extinction coefficients in solvents like THF. For aggregation-induced emission (AIE) studies, measure fluorescence intensity in aggregated vs. dissolved states. Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics .

- Data Interpretation : Correlate substituent effects (e.g., thiophene or pyridine groups) with spectral shifts. For instance, thiophene-substituted siloles exhibit redshifted absorption due to enhanced conjugation .

Advanced Research Questions

Q. What mechanistic insights explain the aggregation-induced emission (AIE) behavior of this compound derivatives?

- Methodology : Investigate restricted intramolecular rotation (RIR) as the primary AIE mechanism using temperature-dependent fluorescence and computational modeling (e.g., DFT). Functionalization with bulky groups (e.g., azides) can enhance RIR and quantum yield .

- Application Example : Silole-N3 derivatives (e.g., 2,5-bis(4-(azidomethyl)phenyl)-silole) exhibit strong AIE for bioimaging. Conjugation with polymers like PEI improves water solubility and tumor-targeting efficacy .

Q. How do structural modifications of this compound influence its electronic properties in organic semiconductors?

- Methodology : Perform electrochemical polymerization (e.g., cyclic voltammetry) to assess bandgap and charge-carrier mobility. Compare HOMO/LUMO levels of silole-thiophene copolymers (e.g., Me-TTSTT) with unmodified siloles using DFT calculations .

- Key Findings : Thiophene substituents reduce bandgaps (~2.1 eV vs. ~3.5 eV for unmodified siloles), enhancing suitability for photovoltaic applications. Solid-state ²⁹Si NMR reveals minimal structural distortion during polymerization .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (ΦF) for silole derivatives across different studies?

- Methodology : Standardize measurement conditions (solvent, concentration, excitation wavelength). Use integrating spheres for absolute ΦF determination. For AIE-active compounds, ensure consistent aggregation protocols (e.g., solvent/non-solvent ratios) .

- Case Study : Discrepancies in ΦF for Net-TPS-PEI nanoparticles arise from variations in PEI molecular weight and conjugation efficiency. Validate using HRMS and dynamic light scattering (DLS) .

Methodological Challenges and Solutions

Q. How can researchers address solubility issues when functionalizing this compound for biological applications?

- Solution : Introduce hydrophilic groups (e.g., sulfonates, polyethylene glycol chains) via click chemistry. For example, azide-alkyne cycloaddition with Silole-N3 improves biocompatibility without compromising AIE properties .

- Validation : Use DLS and zeta potential measurements to confirm nanoparticle stability in physiological buffers .

Q. What computational tools are most effective for predicting the electronic structure of silole-based materials?

- Tools : Employ DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to model HOMO/LUMO distributions. For larger systems (e.g., PyPySPyPy), use fragment-based approaches to reduce computational cost .

- Outcome : Simulations accurately predict redshifted absorption in thiophene-modified siloles, aligning with experimental UV-Vis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.